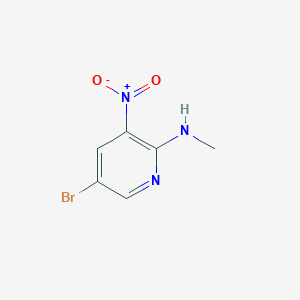

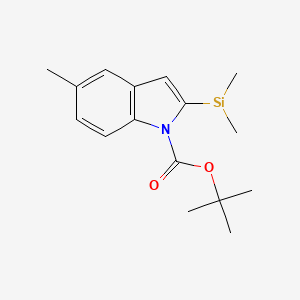

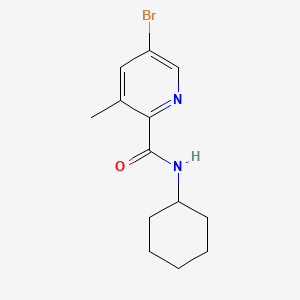

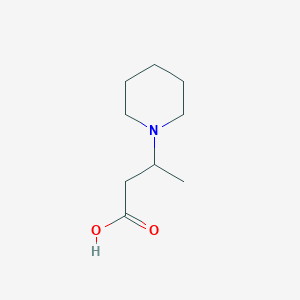

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several of the provided papers. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and could potentially be adapted for the synthesis of related compounds like 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is reported, showcasing the use of regioselective reactions and bromination steps that might be relevant for synthesizing the compound of interest . The direct bromination of 2,2'-bipyridine hydrobromide salt to produce 5-bromo-2,2'-bipyridine also provides a potential synthetic pathway that could be explored for related structures .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized in several studies. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions, which are likely to be important for the stability of similar compounds . The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is also determined, revealing intramolecular hydrogen bonding and π-π stacking interactions . These findings could inform the expected molecular structure and interactions of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of brominated pyridine derivatives is not directly addressed in the provided papers. However, the synthesis papers suggest that brominated heterocycles can undergo various reactions, such as nucleophilic substitutions and reactions with amines, which could be relevant for further functionalization of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are not extensively discussed in the provided papers. However, the synthesis and structural characterization of these compounds imply that they are likely to have properties typical of aromatic heterocycles, such as moderate to high stability, potential for crystallization, and the ability to engage in hydrogen bonding and π-interactions . These properties would be expected to influence the solubility, melting point, and reactivity of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects

- Application: The study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction .

- Method: This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

- Results: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .

-

Biological Potential of Indole Derivatives

- Application: Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Method: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

Eigenschaften

IUPAC Name |

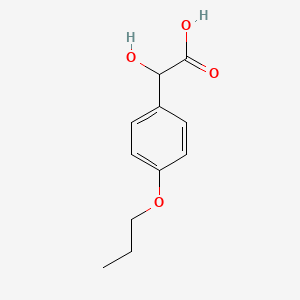

5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-9-7-10(14)8-15-12(9)13(17)16-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMPNAZTFUAIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2CCCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448191 |

Source

|

| Record name | 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide | |

CAS RN |

244139-63-7 |

Source

|

| Record name | 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)